3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a dioxo structure, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the dioxo groups and the chlorophenyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: A similar compound with a different substitution pattern on the pyridine ring.
6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate: Another heterocyclic compound with similar structural features.
Uniqueness
What sets 3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-(6-methyl-2,4-dioxo-1H-pyridin-3-yl)methyl]-6-methyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15-17H,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
DWXZNBFSCJWWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)C(C2C(=O)C=C(NC2=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.